molecular formula C15H16N2O3S B5706244 N-[(benzylamino)carbonyl]-4-methylbenzenesulfonamide CAS No. 1987-58-2

N-[(benzylamino)carbonyl]-4-methylbenzenesulfonamide

Cat. No. B5706244
CAS RN: 1987-58-2
M. Wt: 304.4 g/mol
InChI Key: TYCNEYCZTJHLJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-[(benzylamino)carbonyl]-4-methylbenzenesulfonamide and related compounds often involves multiple steps, including base-mediated intramolecular C-arylation, benzylation of sulfonamides, and reactions with primary amines. For instance, N-Benzyl-2-nitrobenzenesulfonamides undergo base-mediated intramolecular arylation to yield benzhydrylamines, highlighting a pathway towards the synthesis of nitrogenous heterocycles (Kisseljova, Smyslová, & Krchňák, 2014). Furthermore, a two-step synthetic process has been described for the preparation of N-benzyl-4-methylbenzenesulfonamides, indicating a methodological foundation for producing substituted versions of the molecule (Stenfors & Ngassa, 2020).

Molecular Structure Analysis

The molecular structure of N-[(benzylamino)carbonyl]-4-methylbenzenesulfonamide has been elucidated through crystallographic studies. These studies reveal significant details about the molecule's conformation and the intermolecular interactions it participates in, such as hydrogen bonding and π-π interactions. Single-crystal X-ray diffraction has been instrumental in determining the crystal structure of related compounds, offering insights into the spatial arrangement and electronic environment of the molecule (Suchetan et al., 2015).

Chemical Reactions and Properties

N-[(Benzylamino)carbonyl]-4-methylbenzenesulfonamide and its derivatives participate in various chemical reactions, serving as intermediates for further chemical transformations. For example, the molecule has been involved in reactions leading to the formation of benzhydrylamines, a critical step towards the synthesis of indazole oxides and quinazolines, illustrating its utility in organic synthesis and the creation of nitrogenous heterocycles (Kisseljova, Smyslová, & Krchňák, 2014).

Physical Properties Analysis

The physical properties of N-[(benzylamino)carbonyl]-4-methylbenzenesulfonamide, such as solubility, melting point, and crystal structure, have been explored through various studies. Crystallographic analysis provides a detailed view of the molecule's structure, offering data on cell parameters and molecular packing, which are crucial for understanding the compound's behavior in different physical contexts (Suchetan et al., 2015).

properties

IUPAC Name

1-benzyl-3-(4-methylphenyl)sulfonylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-12-7-9-14(10-8-12)21(19,20)17-15(18)16-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYCNEYCZTJHLJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201184845
Record name 4-Methyl-N-[[(phenylmethyl)amino]carbonyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201184845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzylcarbamoyl)-4-methylbenzenesulfonamide

CAS RN

1987-58-2
Record name 4-Methyl-N-[[(phenylmethyl)amino]carbonyl]benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1987-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-N-[[(phenylmethyl)amino]carbonyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201184845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.